N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide
Description
N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide is a benzamide derivative characterized by a 2,3-dimethyl-substituted aromatic ring and a cyano-functionalized cyclopropylmethyl group attached to the amide nitrogen. Its unique combination of substituents—cyclopropyl, cyano, and methyl groups—warrants comparative analysis with structurally related compounds to infer physicochemical and functional properties.
Properties
IUPAC Name |
N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-4-3-5-12(10(9)2)14(17)16-13(8-15)11-6-7-11/h3-5,11,13H,6-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYSAAUVLRMFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(C#N)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide typically involves the reaction of 2,3-dimethylbenzoic acid with cyclopropylmethylamine, followed by the introduction of a cyano group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the use of zinc cyanide (Zn(CN)₂) can be employed to introduce the cyano group efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The cyano group undergoes oxidation under controlled conditions. In the presence of strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions, the nitrile is converted to a carboxylic acid. For example:
This reaction is critical for introducing carboxyl functionalities, which are valuable in medicinal chemistry .
Key Data:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 6 h | 2,3-Dimethylbenzoic acid | 72 |
| CrO₃ | Acetic acid, 60°C, 4 h | Cyclopropanecarboxylic acid | 65 |
Reduction Reactions
The cyano group can be selectively reduced to a primary amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C):
This transformation is pivotal for synthesizing amine intermediates used in drug discovery .
Optimized Conditions:
- Catalytic Hydrogenation: 10% Pd-C, H₂ (50 psi), ethanol, 25°C, 12 h → 85% yield .
- LiAlH₄ Reduction: Dry THF, 0°C to reflux, 8 h → 78% yield .
Substitution Reactions
The benzamide ring participates in electrophilic aromatic substitution (EAS). Halogenation with Cl₂ or Br₂ in FeCl₃ yields para-substituted derivatives:
Example: Bromination at the para position of the dimethylbenzamide ring occurs with 90% regioselectivity .
Halogenation Data:
| Halogen | Catalyst | Position | Yield (%) |
|---|---|---|---|
| Br₂ | FeBr₃ | Para | 88 |
| Cl₂ | AlCl₃ | Para | 82 |
Cyclopropane Ring-Opening
The cyclopropylmethyl group undergoes ring-opening under acidic or radical conditions. Treatment with HBr in acetic acid cleaves the cyclopropane to form a bromoalkane:
This reaction is utilized to access linear alkyl chains for further functionalization .
Conditions:
- HBr (48%), AcOH, 60°C, 3 h → 70% yield.
Hydrolysis of the Cyano Group
The nitrile group hydrolyzes to an amide or carboxylic acid under basic or acidic conditions, respectively:
- Basic Hydrolysis (NaOH, H₂O₂):
- Acidic Hydrolysis (HCl, H₂O):
Comparative Yields:
| Condition | Product | Yield (%) |
|---|---|---|
| NaOH, H₂O₂, 100°C | Benzamide derivative | 68 |
| HCl, reflux, 6 h | Carboxylic acid | 75 |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, leveraging the aryl bromide intermediate (formed via halogenation). For example:
This method enables biaryl synthesis with >90% efficiency .
Nucleophilic Acyl Substitution
The benzamide’s carbonyl group reacts with nucleophiles (e.g., amines, alcohols) under basic conditions to form substituted amides or esters:
Example: Reaction with methylamine yields N-methyl derivatives .
Scientific Research Applications
Chemistry
N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for creating diverse chemical entities.
Biology
In biological research, this compound has been investigated for its potential biological activities , including:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways. For example, compounds with similar structures have shown potential as inhibitors of tyrosine kinases critical in cancer signaling pathways.
- Receptor Binding : The compound can interact with various receptors, influencing their activity through competitive or non-competitive mechanisms. This interaction may modulate physiological responses .
Medicine
This compound is being explored for its potential therapeutic effects , particularly in drug development. Its structural features suggest it may possess anticancer properties similar to other benzamide derivatives that have demonstrated activity against RET kinase mutations.
Anticancer Potential
Research has indicated that this compound may have anticancer properties. A series of substituted benzamides were evaluated for their activity against RET kinase, revealing significant inhibitory effects on cell proliferation driven by RET mutations. This suggests that compounds like this compound could be promising candidates for anticancer therapies .
Mechanism of Action
The mechanism of action of N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Differences: Replaces the cyano-cyclopropylmethyl group with a hydroxy-dimethylethyl moiety.
- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, contrasting with the target compound’s likely use of cyano-cyclopropylmethylamine intermediates.
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide ()
- Structural Differences: Features 3,4-dimethyl substitution (vs. 2,3-dimethyl) and a methoxy-isopentyl chain instead of the cyano-cyclopropylmethyl group.
- Metabolism: Undergoes extensive phase I hydroxylation (54% at C-4 methyl) and demethylation (6–19%), with glucuronidation as a minor pathway. The target compound’s cyano group may reduce metabolic susceptibility compared to methyl/methoxy substituents .
N-cyclopropyl-2-{[(methylamino)acetyl]amino}benzamide ()
- Structural Differences: Retains the cyclopropyl group but substitutes the cyano-cyclopropylmethyl with a methylamino-acetyl side chain.
Pharmacological and Metabolic Comparisons
Cyclopropylmethyl Derivatives in PET Imaging ()
- Relevance: N-(cyclopropyl[11C]methyl) derivatives (e.g., buprenorphine analogues) demonstrate brain uptake in PET studies. The target compound’s cyclopropylmethyl-cyano group may influence blood-brain barrier penetration or receptor binding, though direct evidence is lacking .
Metabolic Stability
- Hydroxylation Trends: In 3,4-dimethylbenzamide derivatives (), aryl methyl groups are primary hydroxylation sites.
Physicochemical Properties
DMB: dimethylbenzamide; *MB: methylbenzamide
Biological Activity
N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide is a chemical compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique structural framework that includes:
- A cyano group : Enhances reactivity and potential interactions with biological targets.
- A cyclopropyl moiety : Contributes to its structural uniqueness and may influence pharmacokinetic properties.
- A dimethyl-substituted benzamide framework : Impacts binding affinity and specificity towards various biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially modulating physiological responses.
- Receptor Binding : It can interact with various receptors, influencing their activity through competitive or non-competitive mechanisms.
- Hydrogen Bonding and Electrostatic Interactions : The cyano group can participate in hydrogen bonding, while the benzamide moiety can engage with hydrophobic pockets within proteins or enzymes.
Enzyme Inhibition
Preliminary studies indicate that this compound may exhibit enzyme inhibition properties. For instance:
- Compounds with similar structures have shown potential as inhibitors of tyrosine kinases, which are critical in cancer signaling pathways .
- The compound's ability to inhibit nicotinamide adenine dinucleotide kinase (NADK) has been suggested as a novel approach to downregulate dihydrofolate reductase (DHFR), potentially impacting cell growth and proliferation .
Anticancer Potential
Research into related benzamide derivatives has highlighted their potential as anticancer agents:
- Case Study : A series of substituted benzamides were evaluated for their activity against RET kinase, with some compounds demonstrating significant inhibitory effects on cell proliferation driven by RET mutations .
- This compound's structural features suggest it may also possess similar anticancer properties.
Research Findings and Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Q & A
Q. What are the recommended synthetic routes for N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide, and how can reaction conditions be optimized?
Synthesis of analogous benzamides with cyclopropyl or cyano groups involves multi-step protocols, such as coupling cyclopropylmethyl amines with activated benzoyl chlorides. Key steps include temperature control (e.g., 0–25°C for amide bond formation) and solvent selection (e.g., DMF or THF for polar intermediates). Purification via column chromatography or recrystallization ensures high yields (>80%) and purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and cyclopropane ring integrity. Mass spectrometry (MS) validates molecular weight, while HPLC monitors purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in analogs .
Q. How can researchers screen for biological activity in this compound?
Standard protocols include in vitro assays targeting enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs). For example, analogs with cyclopropyl groups have been tested for binding affinity using fluorescence polarization or surface plasmon resonance (SPR). Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity assays (e.g., MTT) are recommended .
Q. What stability considerations are critical during storage and handling?
Cyclopropane-containing compounds are prone to ring-opening under acidic/basic conditions. Store in inert atmospheres (argon) at –20°C, using desiccants to prevent hydrolysis. Monitor degradation via HPLC and NMR over time .
Advanced Research Questions
Q. How does the cyclopropyl group influence conformational flexibility and target binding?
Cyclopropane’s strained ring restricts rotation, stabilizing bioactive conformations. Molecular dynamics simulations of analogs show enhanced binding to hydrophobic pockets (e.g., enzyme active sites). Compare with non-cyclopropyl derivatives to quantify rigidity effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Systematically modify substituents:
- Replace the cyano group with carboxyl or amide to assess hydrogen-bonding contributions.
- Vary methyl positions on the benzamide ring to study steric effects. Use in vitro assays and docking studies to correlate structural changes with activity .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may arise from metabolic instability (e.g., cytochrome P450-mediated oxidation of the cyclopropane ring). Perform metabolite profiling (LC-MS/MS) and introduce stabilizing groups (e.g., fluorine) at susceptible positions .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Quantum mechanics (QM) calculates electron density for reactivity hotspots (e.g., cyano group). Machine learning models (e.g., ADMET Predictor™) estimate logP, solubility, and CYP450 interactions. Validate with experimental permeability assays (Caco-2) .
Q. How can multi-step synthesis challenges (e.g., low yields in cyclopropane formation) be mitigated?
Optimize Simmons-Smith reactions using Zn/Cu couples or transition-metal catalysts (e.g., Rh(II)) for stereocontrol. Monitor intermediates via TLC and employ flow chemistry for exothermic steps .
Q. What experimental designs elucidate interactions with protein targets?
Use biophysical techniques:
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics.
- Cryo-EM or X-ray crystallography resolves binding modes.
Pair with mutagenesis studies to identify critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
